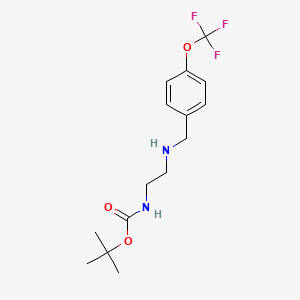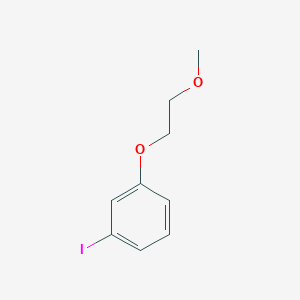
5-Bromo-2-chloro-3-(difluoromethyl)pyridine
概要
説明
5-Bromo-2-chloro-3-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrClF2N. It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring. This compound is typically a colorless to pale yellow liquid or solid and is soluble in common organic solvents .
準備方法
The synthesis of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine generally involves several steps, including acylation, oxidation, reduction, and substitution reactions. One common method involves the use of commercially available starting materials, which undergo a series of chemical transformations to yield the target compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
5-Bromo-2-chloro-3-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with arylboronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-Bromo-2-chloro-3-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:
Biology: This compound is used in the study of biological pathways and mechanisms, often serving as a precursor for bioactive molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents, including those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound .
類似化合物との比較
5-Bromo-2-chloro-3-(difluoromethyl)pyridine can be compared with other similar compounds, such as:
5-Bromo-2-chloro-3-fluoropyridine: This compound has a fluorine atom instead of a difluoromethyl group, which can affect its reactivity and applications.
2-Bromo-5-(difluoromethyl)pyridine: This compound has the bromine and difluoromethyl groups in different positions on the pyridine ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
特性
IUPAC Name |
5-bromo-2-chloro-3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZWWWZWMAPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1398086.png)
![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)











